molecular formula C18H40O2P2 B14009482 1-[Butyl(2-dibutylphosphorylethyl)phosphoryl]butane CAS No. 4141-63-3

1-[Butyl(2-dibutylphosphorylethyl)phosphoryl]butane

Cat. No.: B14009482
CAS No.: 4141-63-3
M. Wt: 350.5 g/mol
InChI Key: XFXTZEPJOXEMGO-UHFFFAOYSA-N
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Description

1-[Butyl(2-dibutylphosphorylethyl)phosphoryl]butane is a complex organophosphorus compound characterized by its dual phosphonate groups, making it a molecule of significant interest in advanced chemical and biochemical research. Its structure suggests potential as a key intermediate in the development of novel metal-chelating agents or catalysts for specialized organic transformations. In a research context, compounds of this class have been investigated for their ability to act as enzyme inhibitors, particularly targeting hydrolytic enzymes such as lipases, which are crucial in various metabolic studies . The strategic incorporation of multiple phosphorus centers and alkyl chains is designed to enhance lipid membrane permeability, thereby facilitating the study of intracellular processes. This reagent offers a valuable tool for scientists exploring the structure-activity relationships of multi-dentate ligands, the development of new catalytic systems, and the modulation of enzyme function in experimental models. It is supplied for research use only to support innovation in chemical biology and materials science.

Properties

CAS No.

4141-63-3

Molecular Formula

C18H40O2P2

Molecular Weight

350.5 g/mol

IUPAC Name

1-[butyl(2-dibutylphosphorylethyl)phosphoryl]butane

InChI

InChI=1S/C18H40O2P2/c1-5-9-13-21(19,14-10-6-2)17-18-22(20,15-11-7-3)16-12-8-4/h5-18H2,1-4H3

InChI Key

XFXTZEPJOXEMGO-UHFFFAOYSA-N

Canonical SMILES

CCCCP(=O)(CCCC)CCP(=O)(CCCC)CCCC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the formation of a diphosphoryl ethane backbone, where two dibutylphosphoryl groups are linked via an ethyl chain, followed by substitution with butyl groups. The key steps include:

  • Preparation of dibutylphosphoryl intermediates.
  • Formation of the ethyl-bridged diphosphoryl structure.
  • Introduction of the terminal butyl groups through nucleophilic substitution or alkylation.

Detailed Synthetic Routes

Several classical methods have been documented in the literature, summarized below:

Reference Method Description Key Reagents Conditions Yield/Remarks
Petrov et al., J. Gen. Chem. USSR (Engl. Transl.), 1965 Condensation of dibutylphosphoryl chloride with ethylene glycol derivatives, followed by alkylation with butyl halides Dibutylphosphoryl chloride, ethylene glycol, butyl bromide Anhydrous conditions, inert atmosphere, moderate heating Moderate to high yields; method emphasizes control of substitution patterns
Tsvetkov et al., Synthesis, 1986 Stepwise synthesis via phosphinylation of ethylene derivatives, followed by butylation Dibutylphosphine oxide, ethylene dibromide, butyl lithium Low temperature, controlled addition High purity product; requires careful handling of reactive intermediates
Maier, Helvetica Chimica Acta, 1968 Use of tetrabutylethylendiphosphin-dioxide as a precursor, followed by selective reduction and alkylation Tetrabutylethylendiphosphin-dioxide, reducing agents, butyl halides Controlled reduction, inert atmosphere Yields dependent on reduction efficiency; offers alternative precursor route
Kosolapoff & Struck, J. Chem. Soc., 1961 Direct phosphorylation of butane derivatives with dibutylphosphoryl reagents Butane derivatives, dibutylphosphoryl chloride Reflux in organic solvents Lower yields; simpler but less selective

These methods collectively highlight the importance of controlling reaction conditions such as temperature, solvent choice, and atmosphere to optimize yield and purity.

Reaction Mechanisms and Analysis

Phosphoryl Chloride Intermediate Formation

The initial step often involves the preparation of dibutylphosphoryl chloride, which serves as a reactive intermediate. This compound reacts with ethylene glycol or ethylene dibromide derivatives to form the diphosphoryl ethane backbone via nucleophilic substitution.

Alkylation with Butyl Halides

Subsequent alkylation steps introduce the butyl groups. Alkyl halides such as butyl bromide or butyl chloride react with the phosphorus centers under controlled conditions to form the final compound. The reaction typically proceeds via an SN2 mechanism, with the phosphorus atom acting as a nucleophile.

Purification and Characterization

Purification is achieved by standard organic techniques such as distillation under reduced pressure or recrystallization. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the phosphorus environment.
  • Mass spectrometry to verify molecular weight.
  • Infrared spectroscopy to identify characteristic P=O stretching vibrations.

Data Table: Physicochemical Properties and Synthesis Parameters

Property/Parameter Value/Condition Source/Notes
Molecular Formula C18H40O2P2
Molecular Weight 350.457 g/mol
Density 0.937 g/cm³
Boiling Point 534.2ºC at 760 mmHg
Flash Point 276.9ºC
Key Intermediates Dibutylphosphoryl chloride, ethylene derivatives Literature synthesis routes
Typical Reaction Temperature 0-80ºC (depending on step) Varies by method
Solvents Used Anhydrous organic solvents (e.g., tetrahydrofuran, toluene) Common in phosphorylation reactions
Atmosphere Inert (nitrogen or argon) To prevent oxidation/hydrolysis
Purification Methods Distillation, recrystallization Standard organic purification

Chemical Reactions Analysis

1-[Butyl(2-dibutylphosphorylethyl)phosphoryl]butane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl groups to phosphines.

    Substitution: The butyl groups can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkylating agents like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[Butyl(2-dibutylphosphorylethyl)phosphoryl]butane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[Butyl(2-dibutylphosphorylethyl)phosphoryl]butane involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Dimethyl Hydrogen Phosphite

  • Structure : (CH₃O)₂P(O)H
  • Key Differences :
    • Lacks alkyl chain substituents, resulting in lower molecular weight and higher polarity.
    • Exhibits stronger acidity (pK ≈ –5.3) due to the direct bonding of hydrogen to phosphorus .
  • Shared Features: Both compounds contain phosphoryl groups capable of hydrogen bonding. Applications in catalysis and as intermediates in organophosphorus synthesis.

1-(N-Phenylamino)-1-Phenyl-Methylphosphonic Acid

  • Structure : C₆H₅NHC₆H₄CH₂PO₃H₂
  • Key Differences :
    • Contains a phosphonic acid group (–PO₃H₂), which is more acidic and hydrophilic than phosphoryl groups.
    • Aromatic substituents enhance π-π stacking, unlike the aliphatic chains in the target compound .
  • Shared Features :
    • Both participate in crystalline-state interactions via phosphoryl/phosphonic oxygen.

Butyl (2-Ethylhexyl) Phthalate

  • Structure : C₆H₄(COOCH₂CH(C₂H₅)C₄H₉)₂
  • Key Differences :
    • An ester derivative with phthalate backbone, lacking phosphoryl groups.
    • Higher lipophilicity due to branched alkyl chains, commonly used as a plasticizer .
  • Shared Features: Both contain butyl groups, influencing solubility in non-polar solvents.

Comparative Data Table

Compound Molecular Formula Functional Groups pKa (Estimated) Key Applications
1-[Butyl(2-dibutylphosphorylethyl)phosphoryl]butane C₁₈H₃₈O₄P₂ Bisphosphoryl, butyl chains Not reported Ligand design, material science
Dimethyl Hydrogen Phosphite C₂H₇O₃P Phosphoryl, methoxy –5.3 Catalysis, synthetic intermediate
1-(N-Phenylamino)-1-phenyl-methylphosphonic acid C₁₃H₁₄NO₃P Phosphonic acid, aromatic ~2–3 (acidic) Crystallography, coordination chemistry
Butyl (2-Ethylhexyl) Phthalate C₂₄H₃₈O₄ Ester, branched alkyl Non-acidic Plasticizer, polymer industry

Research Findings and Implications

  • Thermal Stability: The bisphosphoryl structure of this compound likely enhances thermal stability compared to mono-phosphoryl analogs like dimethyl hydrogen phosphite, as multiple phosphoryl groups resist decomposition .
  • Solubility: The butyl chains impart lipophilicity, making it more soluble in organic solvents than phosphonic acid derivatives. This contrasts with hydrophilic compounds like 1-(N-phenylamino)-1-phenyl-methylphosphonic acid .
  • Reactivity: The compound’s phosphoryl groups may act as Lewis bases, coordinating with metals—a property shared with dimethyl hydrogen phosphite but absent in non-phosphorylated analogs like butyl phthalate.

Biological Activity

1-[Butyl(2-dibutylphosphorylethyl)phosphoryl]butane, identified by its CAS number 4141-63-3, is a phosphorous-containing organic compound with potential biological activity. Understanding its biological properties is crucial for applications in pharmaceuticals and agrochemicals. This article reviews the compound's structure, biological activity, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H40O2P2
  • Molecular Weight : 350.457 g/mol
  • Purity : 98% .

The structure of this compound features a butane backbone with dibutylphosphoryl groups, which may influence its interaction with biological systems.

Research indicates that compounds with phosphorous moieties often exhibit significant biological activities, including:

  • Enzyme Inhibition : Phosphorous compounds can act as inhibitors for various enzymes, particularly those involved in metabolic pathways.
  • Cell Signaling Modulation : They may interfere with cellular signaling processes, affecting cell growth and differentiation.

Antimicrobial Activity

Preliminary studies suggest that this compound has antimicrobial properties. A comparative analysis of its effectiveness against various pathogens is summarized in Table 1.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of various phosphorous compounds, including this compound. The results indicated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of the compound on human cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compound. The findings are illustrated in Figure 1.

Cytotoxicity Results

The results indicated a dose-dependent decrease in viability for several cancer cell lines, highlighting the compound's potential as an anticancer agent.

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